Tripropyl orthoformate

Thermal Stability High-Temperature Synthesis Orthoester Degradation

Tripropyl orthoformate delivers a quantifiable 50°C thermal stability advantage over trimethyl orthoformate (stable to 250°C vs. 200°C), enabling high-temperature reactions where shorter-chain analogs decompose. Its 72°C flash point substantially reduces flammability risk versus trimethyl orthoformate (15°C), simplifying large-scale storage and regulatory compliance. Uniquely among orthoesters, it functions as both an alcohol donor and in situ water scavenger in Novozym 435-catalyzed kinetic resolutions, circumventing enzyme inhibition. With 92–95% documented efficiency in dehydrating and acetal-forming transformations, this C10 orthoester is the superior choice for pharmaceutical intermediate synthesis and moisture-sensitive processes. Specify CAS 621-76-1 to ensure thermal performance and process safety.

Molecular Formula C10H22O3
Molecular Weight 190.28 g/mol
CAS No. 621-76-1
Cat. No. B1582452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropyl orthoformate
CAS621-76-1
Molecular FormulaC10H22O3
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCCCOC(OCCC)OCCC
InChIInChI=1S/C10H22O3/c1-4-7-11-10(12-8-5-2)13-9-6-3/h10H,4-9H2,1-3H3
InChIKeyRWNXXQFJBALKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripropyl Orthoformate (CAS 621-76-1): Orthoester Baseline Properties for Scientific and Industrial Procurement


Tripropyl orthoformate (CAS 621-76-1), also known as tripropoxymethane or orthoformic acid tripropyl ester, is a C10 orthoester with molecular formula C10H22O3 and molecular weight 190.28 g/mol [1]. It appears as a clear colorless liquid with a density of approximately 0.883 g/mL at 25°C and a refractive index of approximately 1.407 [1]. Its boiling point is reported as 106–108°C at 40 mmHg, with a closed-cup flash point of 72°C . The compound is moisture-sensitive and hydrolyzes under acidic conditions to propanol and formic acid [2].

Tripropyl Orthoformate: Why Generic Orthoester Substitution Leads to Suboptimal Outcomes


Orthoesters sharing the same functional group are not interchangeable reagents. The alkyl chain length fundamentally governs key performance parameters, including thermal stability, reaction efficiency in specific synthetic pathways, and safety profile . Tripropyl orthoformate demonstrates quantifiably superior thermal stability (up to 250°C) compared to trimethyl orthoformate (200°C) and triethyl orthoformate (230°C) , enabling its use in higher-temperature reactions where shorter-chain analogs would degrade. Furthermore, in lipase-catalyzed kinetic resolutions, tripropyl orthoformate serves as a specific alcohol donor that circumvents water-induced enzyme inhibition—a role for which methyl or ethyl orthoformates are functionally unsuitable . Simply substituting based on the orthoester functional group alone will compromise yield, reaction scope, and process safety.

Tripropyl Orthoformate Quantitative Differentiation Evidence: Head-to-Head Comparisons with Orthoester Analogs


Thermal Stability Advantage of Tripropyl Orthoformate Over Trimethyl and Triethyl Orthoformates

Tripropyl orthoformate exhibits superior thermal stability relative to its shorter-chain analogs. The compound remains stable up to 250°C, whereas trimethyl orthoformate begins to degrade at 200°C and triethyl orthoformate at 230°C . This 50°C and 20°C differential, respectively, expands the operational temperature window for reactions requiring elevated thermal conditions. While this evidence originates from a commercial technical comparison and is not peer-reviewed primary literature, it provides a consistent directional trend consistent with expected structure-property relationships where increased alkyl chain length confers enhanced thermal stability.

Thermal Stability High-Temperature Synthesis Orthoester Degradation

Reaction Efficiency of Tripropyl Orthoformate in Synthetic Transformations vs Trimethyl and Triethyl Orthoformates

In standardized reaction efficiency comparisons, tripropyl orthoformate achieves a reaction efficiency range of 92–95%, outperforming both trimethyl orthoformate (85–88%) and triethyl orthoformate (89–91%) . The 4–7 percentage point advantage in efficiency translates directly to higher isolated yields and reduced reagent consumption in industrial-scale syntheses. This data, while derived from a commercial source, represents the only available direct quantitative comparison of reaction efficiency among the three most common orthoformate reagents.

Reaction Yield Synthetic Efficiency Organic Synthesis

Flash Point Advantage of Tripropyl Orthoformate vs Trimethyl Orthoformate for Industrial Handling

Tripropyl orthoformate has a closed-cup flash point of 72°C , which is substantially higher than the 15°C flash point of trimethyl orthoformate . This 57°C increase in flash point moves the compound from a highly flammable liquid classification to a combustible liquid category under many regulatory frameworks. For large-scale industrial procurement, this differential reduces storage and handling hazard classification, potentially lowering insurance premiums, simplifying storage infrastructure requirements, and reducing workplace safety compliance burdens.

Process Safety Flash Point Industrial Handling

High-Yield Synthesis Route for Tripropyl Orthoformate: 94% Yield Under Mild Industrial Conditions

Tripropyl orthoformate can be synthesized via reaction of hydrogen cyanide, hydrogen chloride gas, and n-propanol in the presence of H3 solvent and 0.5% catalyst, with a molar ratio of HCN:HCl = 1:1.15 [1]. The alcoholysis proceeds at 40–50°C for 4 hours, achieving a 94% isolated yield [1]. This high-yield, mild-condition process demonstrates the synthetic accessibility and process robustness of tripropyl orthoformate at industrial scale. While no direct comparator data for trimethyl or triethyl orthoformate synthesis yields is presented in the same study, the 94% value establishes a high-performance baseline for orthoester synthesis routes.

Synthetic Yield Process Optimization Industrial Production

Tripropyl Orthoformate Application Scenarios: Where Quantitative Differentiation Drives Scientific and Procurement Value


Lipase-Catalyzed Kinetic Resolution of Racemic Acids as Alcohol Donor

Tripropyl orthoformate serves as an alcohol donor in Novozym 435-catalyzed esterification of rac-fenoprofen in methylcyclohexane . Critically, its use circumvents the adverse effects of water generated during the reaction—water that would otherwise inhibit lipase activity and reduce enantioselectivity. Tripropyl orthoformate reacts with liberated water to form propanol and formate esters, effectively acting as an in situ water scavenger while simultaneously providing the alcohol substrate for esterification. This dual functionality is unique to tripropyl orthoformate among orthoester alcohol donors and cannot be replicated by trimethyl or triethyl orthoformates in this specific enzymatic system .

High-Temperature Pharmaceutical Intermediate Synthesis Requiring Thermal Stability

In pharmaceutical intermediate production where reaction temperatures exceed 200°C, tripropyl orthoformate maintains structural integrity up to 250°C—a 50°C thermal stability advantage over trimethyl orthoformate . This enables its use as a protecting group reagent or dehydrating agent in high-temperature transformations, such as heterocycle formation or formylation reactions conducted under reflux in high-boiling solvents, where trimethyl orthoformate would thermally decompose and generate methanol (a toxic byproduct). Procurement for high-temperature processes should specifically exclude shorter-chain orthoformates due to this documented stability differential .

Large-Scale Industrial Manufacturing with Enhanced Process Safety Requirements

For multi-kilogram or metric-ton scale manufacturing operations, the 72°C flash point of tripropyl orthoformate provides a quantifiable safety advantage over trimethyl orthoformate (15°C flash point) . This 57°C differential reduces the compound's flammability classification, enabling storage in standard chemical warehouses rather than specialized flammable liquid cabinets, and simplifies compliance with occupational safety regulations. Procurement decisions for large-volume orthoester reagents should weigh this flash point differential heavily, as it directly impacts facility operating costs and process safety incident risk .

Moisture-Sensitive Dehydrating and Acetal Formation Applications

Tripropyl orthoformate is used as a dehydrating agent in reactions where water removal is essential for product formation, such as the synthesis of squaraine derivatives . The compound reacts preferentially with water under acidic conditions to produce propanol and formate esters, thereby shifting equilibrium toward the desired anhydrous product. In such applications, its moisture sensitivity [1]—while requiring careful handling—is precisely the property that confers utility. The 92–95% reaction efficiency documented for tripropyl orthoformate makes it a quantitatively preferable choice over trimethyl orthoformate (85–88%) for moisture-scavenging and acetal-forming transformations.

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